molecular formula C6H3ClF2N2O2 B8805840 6-Chloro-3,4-difluoro-2-nitroaniline

6-Chloro-3,4-difluoro-2-nitroaniline

Cat. No. B8805840
M. Wt: 208.55 g/mol
InChI Key: XUJPRQRBMZGTCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-3,4-difluoro-2-nitroaniline is a useful research compound. Its molecular formula is C6H3ClF2N2O2 and its molecular weight is 208.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-3,4-difluoro-2-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-3,4-difluoro-2-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Chloro-3,4-difluoro-2-nitroaniline

Molecular Formula

C6H3ClF2N2O2

Molecular Weight

208.55 g/mol

IUPAC Name

6-chloro-3,4-difluoro-2-nitroaniline

InChI

InChI=1S/C6H3ClF2N2O2/c7-2-1-3(8)4(9)6(5(2)10)11(12)13/h1H,10H2

InChI Key

XUJPRQRBMZGTCP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)N)[N+](=O)[O-])F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of N-(2-chloro-4,5-difluorophenyl)acetamide (4.69 g, 22.8 mmol) in acetic acid (4.5 mL) and concentrated sulfuric acid (15 ml) was cooled to 0° C. To the solution was added a mixture of fuming nitric acid (2 mL) and acetic acid (0.5 mL). After stirring for 1.5 h at 0° C., the mixture was poured into ice. A precipitate formed, and it was collected by filtration. The filtrate was extracted with ether, and the organic phase was dried over magnesium sulfate, filtered, and concentrated to sticky yellow syrup. The solid and the syrup were combined, and to the resulting residue was added concentrated hydrochloric acid (30 mL). This mixture was heated to 120° C. for 1.25 h. It was then cooled to rt and subsequently poured onto ice. The aqueous solution was extracted with ethyl acetate. The organics were washed with saturated sodium bicarbonate, dried over magnesium sulfate, filtered, and concentrated. The residue was purified by flash chromatography (80% hexanes:20% ethyl acetate) to provide the desired 6-chloro-3,4-difluoro-2-nitroaniline (3.30 g, 15.8 mmol, 69% yield). 1H NMR (400 MHz, CDCl3): 7.43 (dd, 1H), 5.86 (br s, 2H); GCMS for C6H3ClF2N2O2: 208 (M+).
Quantity
4.69 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two

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